2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride
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Overview
Description
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is a complex organic compound that features a tetrazolium core substituted with iodophenyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Tetrazole Ring: The tetrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted tetrazole with hydrochloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Aminophenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and MAPK, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- Tetrakis(4-aminophenyl)ethene-doped perylene microcrystals
Uniqueness
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H14ClIN5O2+ |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1; |
InChI Key |
JORABGDXCIBAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.Cl |
Origin of Product |
United States |
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